Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide; 99%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

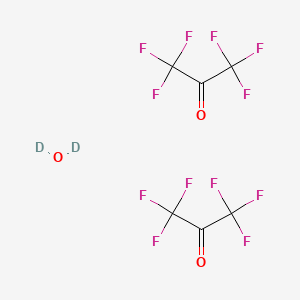

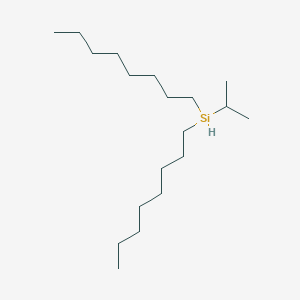

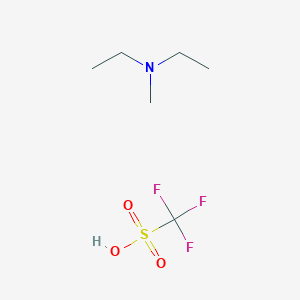

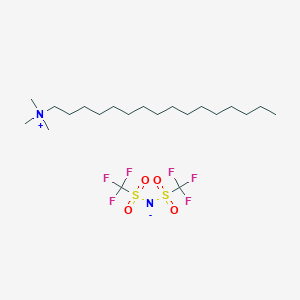

Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide is a highly hydrophobic ionic liquid that consists of a cationic surfactant (hexadecyltrimethylammonium, HTAB) and an anionic salt (bis(trifluoromethylsulfonyl)imide, TFSI) . It is commonly used as a solvent, electrolyte, and surfactant in various scientific and industrial applications.

Synthesis Analysis

The synthesis of HTAB-TFSI can be achieved by mixing HTAB and TFSI in an appropriate solvent such as acetonitrile and heating the mixture to a certain temperature while stirring. The synthesized HTAB-TFSI can be characterized by various techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry.Molecular Structure Analysis

The geometric structure, interaction energy, and natural bond orbital analysis of the ion-pair conformers of HTAB-TFSI show differences from the conventional H-bonds . A total of six stable HTAB-TFSI ion pair conformers were observed . Our results show that a doubly ionic H-bond exists between HTAB-TFSI ion pair conformers .Physical And Chemical Properties Analysis

HTAB-TFSI is a colorless and odorless liquid with a viscosity of 24.8 cP at 25°C. Its melting point is -40°C, and its boiling point is 188°C. HTAB-TFSI has high thermal stability and negligible vapor pressure, making it a useful solvent in high-temperature processes. It is also highly soluble in nonpolar solvents and shows strong hydrophobicity due to the long alkyl chains in its HTAB component.Mécanisme D'action

Target of Action

. This suggests that the compound interacts with a wide range of targets depending on its application.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide. For instance, in the context of perovskite solar cells, alkylammonium bis(trifluoromethylsulfonyl)imide has been reported to act as a dopant and surface passivator, contributing to the efficiency and stability of the cells .

Avantages Et Limitations Des Expériences En Laboratoire

HDTMA-BF4 has a number of advantages for lab experiments. It is a highly effective cationic surfactant, and it is relatively inexpensive and easy to obtain. Additionally, it is non-toxic, and it is compatible with a variety of organic compounds. However, HDTMA-BF4 has some limitations for lab experiments. It is not as effective at solubilizing certain compounds, and it can cause precipitation of some compounds. Additionally, it can interfere with the activity of some enzymes.

Orientations Futures

HDTMA-BF4 has a number of potential future directions. It could be used to increase the solubility of proteins and peptides, as well as to stabilize emulsions. Additionally, it could be used to increase the stability of nanoparticles, and to increase the rate of absorption of pharmaceuticals. Additionally, it could be used to improve the solubility of compounds that are difficult to solubilize, as well as to improve the stability of compounds that are prone to precipitation. Finally, it could be used to improve the activity of enzymes, as well as to improve the efficiency of chemical reactions.

Méthodes De Synthèse

HDTMA-BF4 can be synthesized in a two-step process. The first step involves the reaction of hexadecyltrimethylammonium chloride (HDTMA-Cl) with trifluoromethanesulfonic anhydride (TFMSA) in an aqueous solution. This reaction produces hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide (HDTMA-BF4) and trifluoromethanesulfonic acid (TFMSA-H). The second step involves the removal of the trifluoromethanesulfonic acid (TFMSA-H) from the reaction mixture by precipitation.

Applications De Recherche Scientifique

HDTMA-BF4 has been used in a variety of scientific research applications, including the production of biopolymer materials, the synthesis of organic compounds, and the stabilization of proteins and peptides. It has also been used in the production of nanoparticles, the extraction of proteins, and the stabilization of emulsions. Additionally, HDTMA-BF4 has been used as a surfactant in the production of various pharmaceuticals, including antibiotics, antivirals, and antifungals.

Propriétés

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;hexadecyl(trimethyl)azanium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.C2F6NO4S2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-19H2,1-4H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDFUKFOMDIPJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42F6N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.